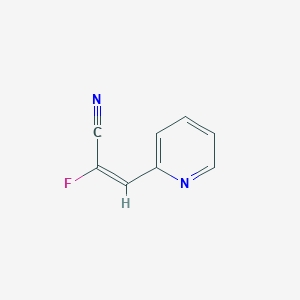

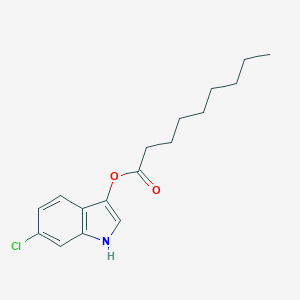

![molecular formula C16H21N3O2S B163290 tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate CAS No. 131779-46-9](/img/structure/B163290.png)

tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

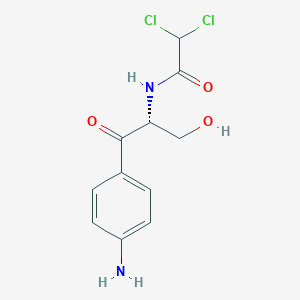

“tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2S . It contains a total of 45 bonds, including 24 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aromatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes several interesting features. It has 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 (thio-) carbamate (aliphatic) and 1 tertiary amine (aromatic) .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C16H21N3O2S. It has an average mass of 319.422 Da and a monoisotopic mass of 319.135437 Da .Applications De Recherche Scientifique

Synthesis and Characterization

The compound has been synthesized through various methods, displaying unique structural and chemical properties. For instance, Sanjeevarayappa et al. (2015) described the synthesis and characterization of a similar compound, focusing on its crystal structure and weak intermolecular interactions, which can influence its reactivity and potential applications in various fields, such as materials science or pharmaceuticals (Sanjeevarayappa et al., 2015).

Potential in Drug Development

This compound is often used as an intermediate in the synthesis of biologically active compounds. Liu Ya-hu (2010) synthesized a derivative of the compound, highlighting its importance as an intermediate in the development of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Structural Studies

The compound's unique structure, often analyzed using X-ray diffraction, offers insights into its potential applications. Gumireddy et al. (2021) focused on the sterically congested piperazine derivative of the compound, demonstrating its pharmacological relevance and providing a basis for further medicinal chemistry investigations (Gumireddy et al., 2021).

Antimalarial Activity

Some derivatives of this compound show significant antimalarial activity. Cunico et al. (2009) reported on derivatives with potential anti-malarial properties, illustrating the compound's relevance in developing new therapeutic agents (Cunico et al., 2009).

Crystal Packing and Intermolecular Interactions

Kulkarni et al. (2016) investigated derivatives of N-Boc piperazine, including a derivative of this compound, for their intermolecular interactions and crystal packing, which are crucial for understanding its behavior in solid-state and potential applications in material science (Kulkarni et al., 2016).

Safety and Hazards

The safety information for “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 and H319. The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Propriétés

IUPAC Name |

tert-butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-12-6-4-5-7-13(12)22-17-14/h4-7H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGEVBKWFQUFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567780 |

Source

|

| Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131779-46-9 |

Source

|

| Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

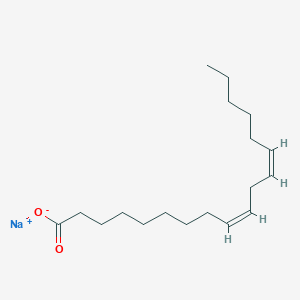

![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)

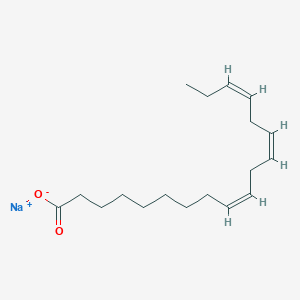

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)

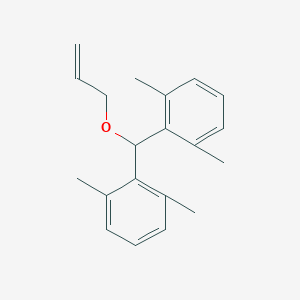

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)